3-Iodo-7-methylimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 7th position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol . Imidazo[1,2-a]pyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in various branches of chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine derivatives can undergo radical reactions for direct functionalization .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at temperatures below -20°C .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant anti-tuberculosis activity in mouse models .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridine derivatives can undergo radical reactions for direct functionalization .
Transport and Distribution
It is known that this compound is a solid substance with a melting point of 109-117 °C .
Subcellular Localization
It is known that this compound is a solid substance with a melting point of 109-117 °C .
Preparation Methods
The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 3rd position by an iodine atom, resulting in the formation of this compound .
Chemical Reactions Analysis
3-Iodo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents (e.g., iodine), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of materials with specific electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
3-Iodo-7-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromo-7-methylimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-Methylimidazo[1,2-a]pyridine: Lacks the halogen substitution at the 3rd position.
Properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOINIROVIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491842 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-33-9 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59938-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.